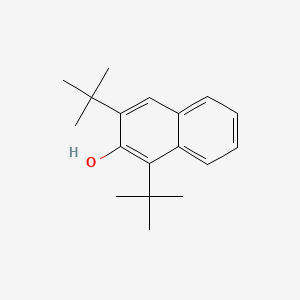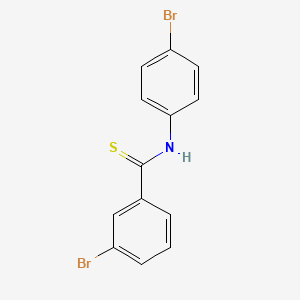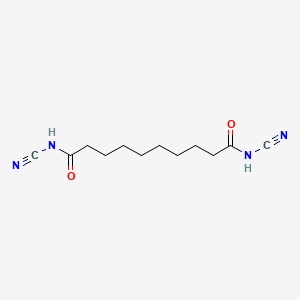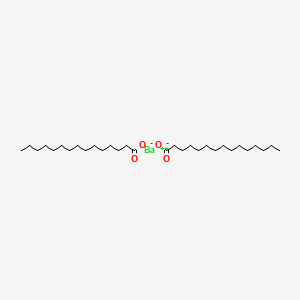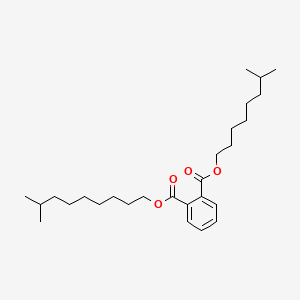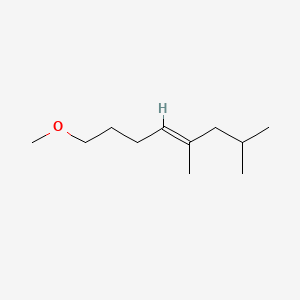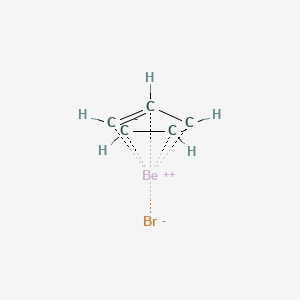
Beryllium, bromo(eta5-2,4-cyclopentadien-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beryllium, bromo(eta5-2,4-cyclopentadien-1-yl)- is an organometallic compound with the molecular formula C5H5BeBr. This compound features a beryllium atom bonded to a bromine atom and a cyclopentadienyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beryllium, bromo(eta5-2,4-cyclopentadien-1-yl)- typically involves the reaction of beryllium bromide with cyclopentadienyl anions. The reaction is carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
BeBr2+2C5H5Na→Be(η5−C5H5)2+2NaBr
Industrial Production Methods
the synthesis in a laboratory setting involves standard Schlenk line techniques and the use of dry solvents to ensure the purity and stability of the product .
Chemical Reactions Analysis
Types of Reactions
Beryllium, bromo(eta5-2,4-cyclopentadien-1-yl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other halogens or functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the beryllium atom.
Coordination Reactions: The cyclopentadienyl rings can coordinate with other metal centers, forming complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various beryllium halides, while oxidation reactions can produce beryllium oxides .
Scientific Research Applications
Beryllium, bromo(eta5-2,4-cyclopentadien-1-yl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: Studied for its potential interactions with biological molecules, although its toxicity limits its use in biological systems.
Medicine: Limited applications due to toxicity, but research is ongoing to explore its potential in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in polymerization reactions
Mechanism of Action
The mechanism of action of beryllium, bromo(eta5-2,4-cyclopentadien-1-yl)- involves its ability to coordinate with other molecules through its cyclopentadienyl rings. This coordination can alter the electronic properties of the compound, making it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: An iron-based metallocene with similar sandwich-like structure.
Chromocene: A chromium-based metallocene.
Nickelocene: A nickel-based metallocene.
Uniqueness
Beryllium, bromo(eta5-2,4-cyclopentadien-1-yl)- is unique due to the presence of beryllium, which imparts distinct electronic and structural properties compared to other metallocenes. Its reactivity and coordination chemistry are influenced by the small size and high charge density of the beryllium atom, making it a valuable compound in specialized chemical applications .
Properties
CAS No. |
52140-35-9 |
|---|---|
Molecular Formula |
C5H5BeBr |
Molecular Weight |
154.01 g/mol |
IUPAC Name |
beryllium;cyclopenta-1,3-diene;bromide |
InChI |
InChI=1S/C5H5.Be.BrH/c1-2-4-5-3-1;;/h1-5H;;1H/q-1;+2;/p-1 |
InChI Key |
IORUTTDTKFZLLW-UHFFFAOYSA-M |
Canonical SMILES |
[Be+2].[CH-]1C=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine](/img/structure/B12646881.png)

